3-(4-Nitrophenyl)adamantane-1-carboxylic acid
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Overview
Description
3-(4-Nitrophenyl)adamantane-1-carboxylic acid is a chemical compound with the molecular formula C17H19NO4 and a molecular weight of 301.34 . It is a versatile building block compound that has been used in various applications .
Molecular Structure Analysis
The InChI code for 3-(4-Nitrophenyl)adamantane-1-carboxylic acid is1S/C17H19NO4/c19-15(20)17-8-11-5-12(9-17)7-16(6-11,10-17)13-1-3-14(4-2-13)18(21)22/h1-4,11-12H,5-10H2,(H,19,20)
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
3-(4-Nitrophenyl)adamantane-1-carboxylic acid has a density of 1.387±0.06 g/cm3 (20 ºC 760 Torr), a melting point of 197 °C, a boiling point of 481.4°C at 760 mmHg, a flashing point of 198.4°C, and a vapor pressure of 4.44E-10mmHg at 25°C . Its refractive index is 1.648 .Scientific Research Applications
Molecular and Crystal Structure Analysis
The study of adamantane derivatives, including those with nitrophenyl substituents, provides insights into their molecular and crystal structures. For instance, Saeed, Flörke, and Erben (2014) synthesized and characterized novel adamantane thioureas to assess the role of nitrogen substitution on their structural properties. Their findings highlighted how different substituents affect the conformation and vibrational properties of the molecules, essential for understanding their chemical behavior and potential applications in material science (Saeed, Flörke, & Erben, 2014).
Oxidation Studies and Synthesis Applications
Adamantane derivatives serve as crucial intermediates in chemical synthesis. Research by Khusnutdinov and Oshnyakova (2015) explored the oxidation of adamantane using pentafluoroperoxybenzoic acid in the presence of RuCl3 · 3H2O, leading to the synthesis of important adamantane alcohol. Such studies are vital for developing new synthesis pathways for adamantane-based compounds with various applications, including pharmaceuticals and materials science (Khusnutdinov & Oshnyakova, 2015).
Drug Design and Medicinal Chemistry
The synthesis and characterization of adamantane derivatives, such as 3-phenyl-adamantane-1-carboxylic acid, reveal their potential in drug design and medicinal chemistry. Wei, Kaiqi, Yang, and Ruibin (2019) synthesized and characterized a new adamantane-based compound, illustrating its significance as a building block in developing drugs for treating neurological diseases, antiviral agents, and type-2 diabetes medications. Such research underscores the importance of adamantane derivatives in creating novel therapeutic agents (Wei, Kaiqi, Yang, & Ruibin, 2019).
Safety And Hazards
properties
IUPAC Name |
3-(4-nitrophenyl)adamantane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c19-15(20)17-8-11-5-12(9-17)7-16(6-11,10-17)13-1-3-14(4-2-13)18(21)22/h1-4,11-12H,5-10H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYFFTQRRDPOIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372046 |
Source
|
Record name | 3-(4-nitrophenyl)adamantane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenyl)adamantane-1-carboxylic acid | |
CAS RN |
7123-76-4 |
Source
|
Record name | 3-(4-nitrophenyl)adamantane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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